4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI)
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Overview
Description
4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) is a heterocyclic compound that belongs to the pteridinone family This compound is characterized by its unique structure, which includes a pteridine ring system with a thioxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with formamide in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridinone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI).
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted pteridinone derivatives.
Scientific Research Applications
4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with nucleic acids and proteins, affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pteridinone: A closely related compound with similar structural features but lacking the thioxo group.
Quinazolinone: Another heterocyclic compound with a similar ring system but different functional groups.
Benzothiazole: Shares the thiazole ring but differs in the overall structure and properties.
Uniqueness: 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable scaffold in medicinal chemistry and other fields.
Properties
Molecular Formula |
C6H6N4OS |
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Molecular Weight |
182.21 g/mol |
IUPAC Name |
2-sulfanylidene-7,8-dihydro-1H-pteridin-4-one |
InChI |
InChI=1S/C6H6N4OS/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1H,2H2,(H3,8,9,10,11,12) |
InChI Key |
MWTYXJVZEOJJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(N1)NC(=S)NC2=O |
Origin of Product |
United States |
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